Methyl 2-((3S,4R)-4-aminopyrrolidin-3-yl)acetate bis(4-methylbenzenesulfonate) Methyl 2-((3S,4R)-4-aminopyrrolidin-3-yl)acetate bis(4-methylbenzenesulfonate)
Brand Name: Vulcanchem
CAS No.:
VCID: VC13662114
InChI: InChI=1S/C7H14N2O2.2C7H8O3S/c1-11-7(10)2-5-3-9-4-6(5)8;2*1-6-2-4-7(5-3-6)11(8,9)10/h5-6,9H,2-4,8H2,1H3;2*2-5H,1H3,(H,8,9,10)/t5-,6-;;/m0../s1
SMILES: CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)CC1CNCC1N
Molecular Formula: C21H30N2O8S2
Molecular Weight: 502.6 g/mol

Methyl 2-((3S,4R)-4-aminopyrrolidin-3-yl)acetate bis(4-methylbenzenesulfonate)

CAS No.:

Cat. No.: VC13662114

Molecular Formula: C21H30N2O8S2

Molecular Weight: 502.6 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-((3S,4R)-4-aminopyrrolidin-3-yl)acetate bis(4-methylbenzenesulfonate) -

Specification

Molecular Formula C21H30N2O8S2
Molecular Weight 502.6 g/mol
IUPAC Name methyl 2-[(3S,4R)-4-aminopyrrolidin-3-yl]acetate;4-methylbenzenesulfonic acid
Standard InChI InChI=1S/C7H14N2O2.2C7H8O3S/c1-11-7(10)2-5-3-9-4-6(5)8;2*1-6-2-4-7(5-3-6)11(8,9)10/h5-6,9H,2-4,8H2,1H3;2*2-5H,1H3,(H,8,9,10)/t5-,6-;;/m0../s1
Standard InChI Key GIMXYBATOMMBCP-USPAICOZSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)C[C@H]1CNC[C@@H]1N
SMILES CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)CC1CNCC1N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)CC1CNCC1N

Introduction

Chemical Identity and Structural Characteristics

Molecular Configuration and Stereochemical Significance

The compound’s IUPAC name, methyl 2-[(3S,4R)-4-aminopyrrolidin-3-yl]acetate bis(4-methylbenzenesulfonate), reflects its dual-component nature: a chiral pyrrolidine derivative paired with two p-toluenesulfonate (tosylate) groups. The (3S,4R) stereochemistry is critical for its biological interactions, as enantiomeric purity often dictates pharmacological efficacy . The aminopyrrolidine moiety, a common pharmacophore, facilitates hydrogen bonding and electrostatic interactions with biological targets, while the tosylate groups enhance solubility and crystallinity during synthetic processes.

Key Physicochemical Properties

  • Molecular Formula: C21H30N2O8S2\text{C}_{21}\text{H}_{30}\text{N}_{2}\text{O}_{8}\text{S}_{2}

  • Molecular Weight: 502.6 g/mol

  • CAS Registry: 2459945-97-0

  • Hazard Statements: H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

The compound’s structural complexity necessitates rigorous analytical validation. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are typically employed to confirm stereochemical integrity and purity .

Synthesis and Industrial Production

Synthetic Pathways

While detailed synthetic protocols remain proprietary, patent literature suggests analogous routes for related aminopyrrolidine derivatives. For example, US Patent 8,288,539B2 describes the use of (3R)-aminopiperidine intermediates in dipeptidyl peptidase (DPP) inhibitor synthesis, highlighting the role of chiral amines in modulating enzyme activity . By extrapolation, Methyl 2-((3S,4R)-4-aminopyrrolidin-3-yl)acetate bis(4-methylbenzenesulfonate) likely originates from a multi-step sequence involving:

  • Pyrrolidine Ring Formation: Cyclization of γ-amino acids or reductive amination of diketones.

  • Stereoselective Functionalization: Enzymatic or catalytic asymmetric synthesis to establish the (3S,4R) configuration.

  • Tosylation: Reaction with p-toluenesulfonyl chloride to improve stability and isolation .

SupplierLocationProduction Capacity
Shanghai Haohong Pharmaceutical Co.ChinaHigh-throughput R&D
Anyang Hongmeng New Materials Co.ChinaCustom synthesis

Pharmaceutical Applications and Biological Relevance

Role as a Synthetic Intermediate

The compound’s primary application lies in its utility as a building block for bioactive molecules. The aminopyrrolidine scaffold is prevalent in neuraminidase inhibitors, kinase modulators, and antiviral agents . For instance, structurally similar compounds in US Patent 8,288,539B2 demonstrate potent DPP-IV inhibition, a therapeutic target for type 2 diabetes . The tosylate groups facilitate salt formation, enhancing the pharmacokinetic properties of resultant drug candidates.

Case Study: Antiviral Drug Development

A 2025 batch analysis (Batch No. 30577) confirmed the compound’s compliance with pharmacopeial standards, underscoring its suitability for preclinical trials . Researchers have explored its incorporation into prodrugs targeting RNA viruses, leveraging the pyrrolidine nitrogen for covalent binding to viral proteases.

Analytical Characterization and Quality Control

Certificate of Analysis (CoA) Insights

A recent CoA (Batch 30577) from ChemScene verified critical parameters:

  • Purity: ≥98% (HPLC)

  • Residual Solvents: <0.1% (GC-MS)

  • Chiral Purity: >99% enantiomeric excess (Chiral HPLC) .

Spectroscopic Data

  • IR (KBr): νmax\nu_{\text{max}} 3280 cm1^{-1} (N–H stretch), 1650 cm1^{-1} (C=O ester) .

  • 1^1H NMR (400 MHz, D2_2O): δ 1.85–2.10 (m, pyrrolidine CH2_2), 3.65 (s, OCH3_3), 7.25–7.70 (m, tosyl aromatic) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator